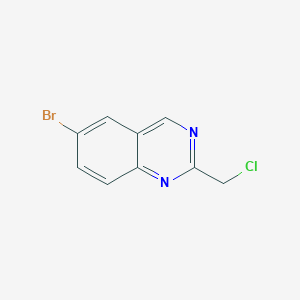

6-Bromo-2-(chloromethyl)quinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry

The versatility of the quinazoline scaffold allows for the creation of a diverse library of compounds through various synthetic modifications. nih.govcancer.gov This adaptability has made it an attractive target for organic chemists seeking to develop new molecules with a range of applications.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of biological activities. mdpi.comnih.govarabjchem.org The quinazoline nucleus is a prime example of such a scaffold, being a key component in numerous approved drugs with anticancer, anti-inflammatory, and antimicrobial properties, among others. mdpi.comnih.govnih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and reduction further enhances its suitability as a pharmacophore. researchgate.net

The amenability of the quinazoline system to chemical modification allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov By introducing various substituents at different positions of the quinazoline ring, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and selectivity for specific biological targets. nih.govnih.gov This has led to the development of a wide range of quinazoline derivatives with potential therapeutic applications. mdpi.comnih.gov

The Role of Halogenated and Chloromethyl-Substituted Heterocycles as Reactive Intermediates

Halogenated and chloromethyl-substituted heterocycles are crucial building blocks in organic synthesis due to their inherent reactivity, which allows for further functionalization. sigmaaldrich.comthieme-connect.de These reactive intermediates serve as versatile platforms for the introduction of various functional groups, enabling the construction of complex molecular architectures. sigmaaldrich.combritannica.com

The bromine atom in a heterocyclic system, such as in 6-bromo-2-(chloromethyl)quinazoline, serves as a key site for a variety of chemical transformations. cancer.gov Its presence allows for the introduction of other functional groups through reactions like cross-coupling, which are fundamental in the synthesis of complex organic molecules. acs.org The ability to selectively functionalize the C-Br bond provides a powerful tool for creating diverse molecular libraries. acs.org

The chloromethyl group (-CH2Cl) is a highly reactive functional group that acts as a potent electrophile. thieme-connect.dechempanda.com This reactivity makes it an excellent "handle" for introducing a variety of nucleophiles into a molecule. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and amino-methyl groups, further expanding the synthetic utility of the parent molecule. thieme-connect.de This versatility is particularly valuable in the synthesis of biologically active compounds and dyes. thieme-connect.de

Historical Context of Quinazoline Functionalization Strategies

The functionalization of the quinazoline scaffold has been a subject of extensive research for many years. mdpi.comnih.gov Early methods often required harsh reaction conditions. However, significant progress has been made in developing milder and more selective methods for modifying the quinazoline core. chim.itresearchgate.net Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, have revolutionized the way chemists approach the synthesis of quinazoline derivatives, allowing for the creation of highly complex and diverse molecules with greater efficiency and control. chim.itmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(chloromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFPBMZVJYCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 6 Bromo 2 Chloromethyl Quinazoline and Analogues

Reactivity of the Chloromethyl Group at C2 of the Quinazoline (B50416) Ring

The chloromethyl group attached to the C2 position of the quinazoline ring is a key functional handle due to the lability of the chlorine atom, which makes it an excellent electrophilic center for a variety of chemical transformations.

Nucleophilic Substitution Reactions with Various Nucleophiles

The primary reactivity of the 2-(chloromethyl) group on the quinazoline scaffold is its susceptibility to nucleophilic substitution reactions. The chlorine atom can be readily displaced by a wide range of nucleophiles, providing a straightforward method for introducing diverse functionalities at the C2 position. This reactivity is a cornerstone for the synthesis of various quinazoline derivatives.

For instance, 2-(chloromethyl)-4(3H)-quinazolinones and their analogues are valuable intermediates for creating novel compounds. wikipedia.org They can undergo condensation reactions with various amine derivatives. wikipedia.orgdalalinstitute.com The general scheme involves the displacement of the chloride by a nitrogen, oxygen, or sulfur nucleophile, leading to the formation of new C-N, C-O, or C-S bonds, respectively.

Table 1: Examples of Nucleophilic Substitution at the C2-Chloromethyl Position

| Nucleophile | Quinazoline Analogue | Product Type | Reference |

|---|---|---|---|

| Aniline (B41778) Derivatives | 2-chloromethyl-4(3H)-quinazolinone | 2-(Anilinomethyl)-4(3H)-quinazolinone | wikipedia.org |

| Various Amines | 2-Chloromethyl-4-methyl-quinazoline | 2-(Aminomethyl)-4-methyl-quinazoline | dalalinstitute.com |

| Thiosemicarbazide | 2-ethoxy-4-chloroquinazoline | 4-(2-ethoxyquinazolin-4-yl)thiosemicarbazide | wikipedia.org |

| Secondary Amines | 2-chloro-4-substituted quinazolines | 2-((Dialkylamino)methyl)-4-substituted quinazolines | nih.gov |

Intramolecular Cyclization and Rearrangement Processes

The reactive nature of the 2-chloromethyl group, or derivatives thereof, can be harnessed for intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. These processes are valuable for building polycyclic scaffolds that are often found in biologically active molecules.

A notable example is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. nih.gov Although the starting material is not a chloromethyl derivative, this reaction showcases the potential for cyclization involving the C2 side chain of a quinazoline ring to form new ring systems, such as pyrrolo[1,2-a]quinazolinones. nih.gov Another relevant transformation is the rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, which undergoes a complex process to yield derivatives of 1,4-benzodiazepine (B1214927). libretexts.org Such rearrangements highlight the intricate chemical pathways accessible from appropriately substituted 2-(chloromethyl)quinazolines.

Ring Expansion Transformations to 1,4-Benzodiazepine Systems

One of the most significant transformations of 2-(chloromethyl)quinazoline (B1630927) derivatives is their ability to undergo ring expansion to form 1,4-benzodiazepine systems. libretexts.orgresearchgate.net Benzodiazepines are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals.

The rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide serves as a key example, leading to the formation of 7-chloro-5-phenyl-3H-1,4-benzodiazepine 4-oxide derivatives. libretexts.org This transformation proceeds through a series of steps initiated by the inherent reactivity of the chloromethyl group. Furthermore, research has demonstrated the synthesis of 1,4-benzodiazepines through the ring expansion of 2-chloromethylquinazolines by reaction with carbanions. libretexts.org These methods provide a powerful synthetic route to functionalized benzodiazepine (B76468) cores from readily accessible quinazoline precursors.

Reactivity of the Bromine Atom at C6 of the Quinazoline Scaffold

The bromine atom at the C6 position of the quinazoline ring is located on the benzenoid portion of the scaffold and behaves as a typical aryl halide. Its reactivity is dominated by nucleophilic aromatic substitution under specific conditions and, more significantly, by transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an aryl halide like 6-bromoquinazoline (B49647) is generally challenging and requires specific activating features within the substrate. masterorganicchemistry.com For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). youtube.comlibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 6-bromoquinazoline, the quinazoline ring itself is an electron-withdrawing system, which does provide some activation compared to a simple bromobenzene. However, without additional powerful electron-withdrawing groups on the benzene (B151609) ring portion, direct displacement of the C6-bromine by nucleophiles typically requires harsh reaction conditions. ncrdsip.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position is an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions have become fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at this position readily participates in the oxidative addition step of the catalytic cycles of palladium, nickel, and copper catalysts.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org The 6-bromo position of the quinazoline scaffold can be coupled with a wide range of primary and secondary amines to yield 6-aminoquinazoline derivatives. This transformation is highly valuable for introducing diverse amine functionalities. For example, selective Buchwald-Hartwig amination has been successfully applied to 6-bromo-2-chloroquinoline, a closely related heterocyclic system, demonstrating that the aryl bromide can be selectively functionalized in the presence of other halo groups under optimized conditions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid or ester) catalyzed by a palladium complex. libretexts.orgwikipedia.org The 6-bromoquinazoline can be coupled with various aryl or vinyl boronic acids to generate 6-aryl or 6-vinyl quinazolines. This reaction is one of the most versatile methods for creating C-C bonds and has been used extensively with bromo-substituted N-heterocycles. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org 6-Bromoquinazoline can serve as the aryl halide component, reacting with various alkenes to introduce unsaturated side chains at the C6 position, leading to the synthesis of stilbene-like derivatives. The reaction has been widely applied to N-heteroaryl halides. nih.gov

Sonogashira Coupling: This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgyoutube.com The 6-bromo group on the quinazoline ring can be efficiently coupled with a variety of terminal alkynes to produce 6-alkynylquinazolines. researchgate.netlibretexts.org These products are valuable intermediates as the alkyne moiety can be further transformed into other functional groups.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromo Position of Analogous Heterocycles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Cyclic Amines | Pd(OAc)₂, Ligand, Base | 6-(Amino)quinoline | nih.gov |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base | 6-Phenylquinoline | nih.gov |

| Heck Reaction | Styrene | PdCl₂, Base | 6-Styrenylquinoline | wikipedia.org |

| Sonogashira Coupling | Terminal Alkynes | Pd(0), Cu(I), Amine Base | 6-Alkynylquinoline | wikipedia.orglibretexts.org |

Transformations Involving the Quinazoline Nitrogen Atoms

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are fundamental to its chemical character. They are nucleophilic and can participate in a variety of reactions, including oxidation and reactions with electrophiles. The electronic environment of these nitrogen atoms is influenced by substituents on both the benzene and pyrimidine (B1678525) rings.

N-Oxidation Chemistry and Its Impact on Reactivity

The oxidation of the nitrogen atoms in the quinazoline ring leads to the formation of N-oxides, which are valuable synthetic intermediates. The direct oxidation of quinazolines can result in the formation of either the 1-oxide or the 3-oxide, or a mixture of both. nih.gov The regioselectivity of this reaction is often poor and can be accompanied by the formation of byproducts such as quinazolinone derivatives due to the susceptibility of the pyrimidine nucleus to hydrolysis and ring-opening. nih.gov

Common oxidizing agents used for the N-oxidation of quinazolines include peroxy acids like monoperphthalic acid. For instance, the treatment of 4-alkyl-substituted quinazolines with monoperphthalic acid has been shown to produce a mixture of the corresponding N-1 and N-3 oxides. nih.gov The presence of the electron-withdrawing bromo group at the 6-position and the chloromethyl group at the 2-position in 6-bromo-2-(chloromethyl)quinazoline would be expected to influence the electron density of the nitrogen atoms and thus the outcome of the oxidation reaction.

Quinazoline 3-oxides are of particular interest as they are key precursors in the synthesis of other important heterocyclic systems, including benzodiazepines. nih.gov The N-oxide functionality significantly alters the reactivity of the quinazoline ring, often activating adjacent positions towards nucleophilic attack.

| Oxidizing Agent | Substrate | Product(s) | Observations |

| Monoperphthalic acid | 4-Alkylquinazoline | Mixture of N-1 and N-3 oxides, Quinazolinone | Lack of selectivity, potential for side reactions. nih.gov |

| Recombinant soluble di-iron monooxygenase (SDIMO) | Quinazoline | Quinazoline 3-oxide | High selectivity and yield (67%) with no side oxidation products. nih.gov |

This table presents findings from studies on analogous quinazoline compounds to illustrate the principles of N-oxidation.

Reactions with Hydrazines and Amine Derivatives

The quinazoline ring system, particularly when substituted with leaving groups, is susceptible to nucleophilic substitution. The reaction of this compound with hydrazines and amine derivatives can proceed at the 2-position, displacing the chloride ion.

Research on analogous compounds, such as 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, has shown that reactions with hydrazines can lead to the formation of benzodiazepine derivatives through a complex reaction pathway. rsc.org With substituted hydrazines like 1,1-dimethylhydrazine (B165182) and methylhydrazine, the reaction can yield quinazoline hydrazones. rsc.org

The general reaction of chloro-substituted quinazolines with amines leads to the corresponding amino-quinazoline derivatives. digitellinc.com This is a common strategy for the synthesis of a wide variety of substituted quinazolines with potential biological activity. The reaction involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the displacement of the chloride.

In the context of this compound, reaction with hydrazine (B178648) hydrate (B1144303) would be expected to substitute the chloro group to form 6-bromo-2-(hydrazinylmethyl)quinazoline. Subsequent reactions could lead to cyclized products. Similarly, reaction with various primary and secondary amines would yield the corresponding N-substituted 2-(aminomethyl)-6-bromoquinazolines.

| Reagent | Substrate | Product Type | Reference |

| Hydrazine | 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide | Benzodiazepine | rsc.org |

| 1,1-Dimethylhydrazine | 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide | Quinazoline hydrazone | rsc.org |

| Methylhydrazine | 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide | Quinazoline hydrazone | rsc.org |

| Primary Amines | 2,4-Dichloroquinazoline | N-Substituted 2-chloroquinazoline-4-amine | digitellinc.com |

| Hydrazine Hydrate | 2-(Methylthio)quinazoline-4(3H)-thione derivatives | 2-Methylthio-4-hydrazinoquinazoline | lmaleidykla.lt |

This table summarizes reactions of various quinazoline derivatives with hydrazines and amines to provide insight into the expected reactivity of this compound.

Derivatization Strategies and Scaffold Functionalization Leveraging 6 Bromo 2 Chloromethyl Quinazoline

Accessing Complex Quinazoline (B50416) Architectures via 6-Bromo-2-(chloromethyl)quinazoline as a Versatile Building Block

The strategic positioning of the bromo and chloromethyl groups on the quinazoline framework makes this compound and its analogs exceptional starting materials for the construction of intricate molecular designs. The differential reactivity of these two functional groups allows for a stepwise introduction of various substituents, leading to the creation of complex and functionally diverse quinazoline derivatives.

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functionalities. For instance, 6-bromo-3-aryl-2-chloromethyl-4-(3H)-quinazolinones can be readily converted into 2-hydrazino methylene-3-aryl-6-bromo-4(3H)-quinazolinones by reaction with hydrazine (B178648). nih.gov This transformation introduces a reactive hydrazino moiety, which can serve as a handle for further elaboration, such as the formation of hydrazones or cyclization into fused heterocyclic systems.

Similarly, the closely related intermediate, 2-chloromethyl-6-bromoquinazolin-4(3H)-one, synthesized from 5-bromo-2-aminobenzoic acid, has been effectively utilized in the preparation of novel 4-anilinoquinazoline (B1210976) derivatives with potential anticancer activity. acs.org The synthesis involves the initial formation of the quinazolinone ring system followed by chlorination and subsequent condensation with various aniline (B41778) derivatives. This approach highlights the utility of the chloromethyl group as a precursor to more complex side chains at the 2-position.

The bromo substituent at the 6-position offers another avenue for diversification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other groups, significantly expanding the structural diversity of the resulting quinazoline derivatives. The ability to perform these coupling reactions in the presence of the functionalized side chain at the 2-position underscores the versatility of this compound as a building block for complex molecule synthesis.

Design Principles for Modulating Quinazoline Scaffold Properties Through Strategic Derivatization

The biological activity and physicochemical properties of the quinazoline scaffold are profoundly influenced by the nature and position of its substituents. Strategic derivatization of the this compound core allows for the fine-tuning of these properties, a key aspect in the rational design of new therapeutic agents and functional materials.

The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance certain biological activities. mdpi.com For instance, in the context of anticancer agents, the bromo substituent can contribute to increased potency. This is often attributed to its ability to form halogen bonds and to modulate the electronic and hydrophobic character of the molecule, thereby influencing its interaction with biological targets. mdpi.comnih.gov

The substituent at the 2-position also plays a critical role in determining the pharmacological profile of quinazoline derivatives. The introduction of methyl or thiol groups at this position has been associated with significant antimicrobial activities. nih.gov The derivatization of the 2-chloromethyl group allows for the systematic exploration of a wide range of substituents, enabling the optimization of activity. For example, the synthesis of a series of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones from 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one demonstrated how varying the alkyl or benzyl (B1604629) group attached to the sulfur atom impacts cytotoxic activity. mdpi.com

Furthermore, the substituent at the 3-position, often an aryl group, is crucial for modulating properties such as solubility, lipophilicity, and steric bulk, all of which can affect the pharmacokinetic and pharmacodynamic profile of a compound. The selection of substituted anilines in the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, based on the presence of electron-withdrawing or electron-donating groups, exemplifies a strategy to systematically alter the electronic properties of the final molecule and study the resulting impact on biological activity. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the interplay between substituents at positions 2, 3, and 6 is key to optimizing the desired biological effect. nih.govmdpi.com

Synthetic Routes to Diversely Substituted Quinazoline Derivatives from this compound Intermediates

The synthetic utility of this compound and its analogs is demonstrated by the numerous synthetic routes developed to access a wide array of diversely substituted quinazoline derivatives. These routes primarily involve nucleophilic substitution reactions at the 2-chloromethyl position and palladium-catalyzed cross-coupling reactions at the 6-bromo position.

Nucleophilic Substitution at the 2-Chloromethyl Group:

The electrophilic nature of the carbon atom in the chloromethyl group makes it a prime target for a variety of nucleophiles. This allows for the straightforward introduction of amine, hydrazine, thiol, and other functionalities.

A general and efficient method for this transformation is the reaction of this compound with a suitable nucleophile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This approach has been successfully employed in the synthesis of a series of 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-ones and 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-ones. mdpi.com

| Nucleophile | Resulting 2-Substituent | Reference |

| Hydrazine | -CH₂-NH-NH₂ | nih.gov |

| Substituted Anilines | -CH₂-NH-Ar | acs.org |

| Alkyl/Aryl Thiols | -CH₂-S-R/Ar | mdpi.com |

| Primary/Secondary Amines | -CH₂-NR¹R² | mdpi.com |

Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Chloromethyl Position

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position:

The bromo substituent at the 6-position is an ideal handle for modern cross-coupling reactions, most notably the Suzuki and Heck reactions. These palladium-catalyzed transformations enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and vinyl groups. masterorganicchemistry.comchemrevlett.com

The Suzuki-Miyaura coupling, which involves the reaction of the bromoquinazoline with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a powerful tool for creating biaryl structures. masterorganicchemistry.com The Heck reaction, on the other hand, allows for the coupling of the bromoquinazoline with an alkene, leading to the formation of a new carbon-carbon bond at the vinylic position. masterorganicchemistry.com These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex quinazoline derivatives.

| Reaction Type | Coupling Partner | Resulting 6-Substituent | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Aryl | Pd(PPh₃)₄, Na₂CO₃ | masterorganicchemistry.com |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | masterorganicchemistry.com |

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position

The combination of these synthetic strategies—nucleophilic substitution at the 2-position and cross-coupling at the 6-position—provides a powerful and modular approach for the synthesis of large libraries of diversely substituted quinazoline derivatives from the common intermediate, this compound. This versatility solidifies its importance as a key building block in the ongoing quest for novel and effective quinazoline-based compounds.

Advanced Spectroscopic Characterization and Purity Assessment Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in piecing together the connectivity and chemical environment of atoms within the 6-Bromo-2-(chloromethyl)quinazoline framework.

Proton NMR (¹H-NMR) Applications in Derivatization Studies

Proton NMR is particularly valuable in tracking chemical transformations and confirming the structures of derivatives of this compound. For instance, in the synthesis of various quinazolin-4-one derivatives, the ¹H-NMR spectra provide definitive evidence of the intended structural modifications. nih.gov

A key feature in the ¹H-NMR spectrum of many derivatives is the signal corresponding to the chloromethyl group (-CH₂Cl). Upon successful derivatization, the chemical shift and multiplicity of these protons change, providing clear evidence of the reaction's progress. For example, in the synthesis of certain quinazoline (B50416) derivatives, the two benzylic hydrogens of the chloromethyl group appear as a distinct singlet. nih.gov

In studies involving the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, the structures of the synthesized compounds were supported by ¹H-NMR spectral data. nih.gov Similarly, the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives also relies on ¹H-NMR for structural confirmation. researchgate.net

Interactive Table: Representative ¹H-NMR Data for Derivatives of 6-Bromo-quinazoline

| Compound/Derivative | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 8c-8h | Benzylic CH₂ | 4.4 | Singlet | nih.gov |

| 8d, 8e | Methyl (CH₃) | 2.3 | Singlet | nih.gov |

| 8c | Quinazoline H | 8.38 (d, J=2.0 Hz) | Doublet | nih.gov |

| 8c | Quinazoline H | 7.85 (dd, J=8.5, 2.0 Hz) | Doublet of Doublets | nih.gov |

| 8d | Quinazoline H | 8.39 (d, J=2.0 Hz) | Doublet | nih.gov |

| 8d | Quinazoline H | 7.85 (dd, J=9.0, 2.0 Hz) | Doublet of Doublets | nih.gov |

| 8e | Quinazoline H | 8.36 (s) | Singlet | nih.gov |

| 8e | Quinazoline H | 7.83 (d, J=9.0 Hz) | Doublet | nih.gov |

Carbon NMR (¹³C-NMR) for Carbon Skeleton Confirmation

In the analysis of 6-bromo-quinazoline derivatives, ¹³C-NMR is essential for verifying the presence of all carbon atoms and their chemical environments. For example, in a series of synthesized quinazoline-4-one derivatives, the carbonyl peak was observed around δ = 160 ppm, and the benzylic CH₂ group appeared at approximately δ = 37 ppm. nih.gov The structures of these compounds were further confirmed using ¹³C-NMR spectroscopy. nih.gov The use of ¹³C-NMR has been crucial in the structural elucidation of various quinazolinone derivatives, where the chemical shifts provide evidence for the successful synthesis of the target molecules. researchgate.net

Interactive Table: Representative ¹³C-NMR Data for Derivatives of 6-Bromo-quinazoline

| Compound/Derivative | Carbon (¹³C) | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 8c-8h | Carbonyl (C=O) | 160 | nih.gov |

| 8c-8h | Benzylic CH₂ | 37 | nih.gov |

| 8d, 8e | Methyl (CH₃) | 21 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₉H₆BrClN₂ and a molecular weight of approximately 257.51 g/mol , mass spectrometry provides unequivocal confirmation of its identity. nih.gov

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a key signature for halogenated compounds. The molecular ion peak [M]⁺ will appear as a cluster of peaks corresponding to the different isotopic combinations. docbrown.info Analysis of the fragmentation pattern can further elucidate the structure by identifying stable fragments formed through the cleavage of specific bonds within the molecule.

In the characterization of various quinazoline derivatives, mass spectrometry has been consistently used to confirm that the molecular ion peak in the spectrum aligns with the calculated molecular weight of the synthesized compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the aromatic C-H stretching vibrations, C=C and C=N ring stretching vibrations within the quinazoline core, and the C-Cl and C-Br stretching vibrations can all be identified. In derivatization studies, the appearance or disappearance of characteristic IR bands, such as the C=O stretch in quinazolinone derivatives, provides strong evidence for the chemical transformation. The structures of various synthesized quinazolinone derivatives have been confirmed by IR spectroscopy, supporting the successful synthesis of the target compounds. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, the technique is widely applied to related quinazoline derivatives. For instance, the crystal structure of a 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline derivative was determined, revealing detailed structural parameters. researchgate.net The application of X-ray crystallography to derivatives of 6-bromo-quinazoline provides invaluable insight into their molecular geometry and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Analysis and Isolation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods.

TLC is often used to monitor the progress of a chemical reaction, allowing for a quick determination of the consumption of starting materials and the formation of products. nih.gov For the purification of the final product, column chromatography or preparative HPLC can be utilized to isolate the target compound from any unreacted starting materials or byproducts.

The purity of the isolated this compound and its derivatives is typically assessed by analytical HPLC, which can separate the main compound from even trace amounts of impurities. The development of chromatographic methods often involves optimizing the stationary and mobile phases to achieve the best possible resolution of the target compound. chromatographyonline.com For sensitive compounds, purification may need to be performed at low temperatures to prevent degradation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized compounds and for separating them from unreacted starting materials or byproducts. In the analysis of quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Research on various quinazoline derivatives has established effective HPLC methods for their stability and purity analysis. tandfonline.comresearchgate.nettandfonline.com These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For quinazoline compounds, which possess aromatic and heterocyclic structures, UV detection is highly effective. The final purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Studies on related compounds have demonstrated recoveries in the range of 99.24-100.00%, confirming the precision of the method for purity assessment. researchgate.net

A typical HPLC setup for a quinazoline derivative is detailed in the table below, based on methods developed for analogous compounds. tandfonline.comtandfonline.com

Table 1: Illustrative HPLC Conditions for Analysis of Quinazoline Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| System | Waters 600 LC system | tandfonline.com |

| Column | Supelco RP-18 (15 cm x 4 mm x 5 µm) | tandfonline.comtandfonline.com |

| Mobile Phase | Acetonitrile or Acetonitrile/Methanol mixtures (e.g., 95:5 v/v) | tandfonline.com |

| Temperature | 20°C | tandfonline.com |

| Detection | UV Detector | tandfonline.com |

| Wavelength | Compound-specific (e.g., 221-254 nm) | tandfonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction. nih.gov In the synthesis of quinazoline derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. nih.govnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.govmdpi.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized under UV light. nih.govnih.gov By comparing the spots of the reaction mixture with those of the starting materials, one can determine if the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components. youtube.com

Table 2: Example TLC Systems for Monitoring Quinazoline Synthesis

| Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Source(s) |

|---|---|---|---|

| Silica gel 60G F254 | n-hexane : Ethyl Acetate | 80:20 | nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to characterize the crystalline nature of a solid material. It provides information on the compound's crystal structure, phase purity, and can be used to identify different polymorphic forms. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

For a compound like this compound, which is expected to be a crystalline solid, PXRD would be crucial for confirming its solid-state identity and purity. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram shows a series of peaks at characteristic angles, which correspond to the crystallographic lattice planes.

While a specific PXRD pattern for this compound is not publicly available, studies on related quinazoline and quinazolinone derivatives frequently employ single-crystal X-ray diffraction, a related technique that provides definitive structural elucidation. researchgate.netnih.goviaea.org For instance, the crystal structure of a substituted quinazolinone was determined using a Bruker APEX II diffractometer with Mo Kα radiation. mdpi.com Such an analysis reveals precise data on the crystal system, space group, and unit cell dimensions, confirming the compound's three-dimensional arrangement and ensuring it is a single crystalline phase, free from amorphous or polymorphic impurities.

Table 3: Example of Data Obtained from X-ray Crystallographic Analysis of a Quinazolinone Derivative

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Single Crystal X-ray Diffraction | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P 21/c | mdpi.com |

| Radiation | Mo Kα (λ = 0.71073 Å) | mdpi.com |

| Data Analysis | Structure solved using direct methods (SHELXTL 97) | mdpi.com |

This type of detailed crystallographic data is the gold standard for confirming the structure of a crystalline compound and serves as an ultimate proof of its identity and purity.

Computational Chemistry and Theoretical Studies on 6 Bromo 2 Chloromethyl Quinazoline Systems

Density Functional Theory (DFT) Calculations on 6-Bromo-2-(chloromethyl)quinazoline and its Derivatives

There is no publicly available research detailing DFT calculations performed specifically on this compound. Consequently, information regarding its electronic structure, molecular orbitals, reactivity predictions, or thermodynamic and kinetic stability assessments based on this computational method is not available.

Electronic Structure Analysis and Molecular Orbitals

No studies were found that analyze the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and their energy gaps, for this compound.

Reactivity Prediction and Elucidation of Reaction Mechanisms

There is no available literature that employs DFT to predict the reactive sites or elucidate the mechanisms of reactions involving this compound.

Thermodynamic and Kinetic Stability Assessments

Computational assessments of the thermodynamic and kinetic stability of this compound through DFT are not present in the surveyed literature.

Molecular Docking Investigations of Quinazoline (B50416) Derivatives

While molecular docking studies are a common practice for evaluating the potential biological activity of quinazoline derivatives, no such investigations have been published specifically for this compound. The broader class of quinazolines is frequently studied for its interaction with various biological targets; however, these findings cannot be directly and accurately attributed to this specific compound without dedicated research.

Prediction of Ligand-Receptor Binding Conformations

There are no published studies that predict the binding conformations of this compound with any biological receptor.

Computational Estimation of Binding Energies and Interactions

Due to the lack of molecular docking studies, there are no computational estimations of binding energies or analyses of the specific molecular interactions between this compound and any protein targets.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Stability and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. nih.gov In the context of drug discovery and development, MD simulations provide crucial insights into the stability of a ligand when bound to its target protein and the conformational changes that both molecules undergo. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies and findings from studies on closely related 6-bromo quinazoline derivatives offer a clear framework for how such analyses are conducted and the nature of the expected results.

A key aspect of evaluating the stability of a ligand-protein complex is the calculation of the Root-Mean-Square Deviation (RMSD). researchgate.net The RMSD measures the average distance between the atoms of the ligand and protein in a given timeframe compared to a reference structure. A stable RMSD profile over the course of the simulation suggests that the ligand has found a stable binding mode within the active site of the protein. researchgate.net For instance, in simulations of 6-bromo quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR), ligands were observed to reach equilibrium after a certain period, indicating the formation of a stable complex. researchgate.net

The strength and persistence of interactions between the ligand and the protein, particularly hydrogen bonds, are critical for binding affinity. MD simulations allow for the tracking of hydrogen bond formation and breakage throughout the simulation. In studies of 6-bromo quinazoline analogues, the number of hydrogen bonds formed between the ligands and key residues in the protein's active site was monitored, revealing the dynamic nature of these crucial interactions. nih.gov For example, a consistent presence of one or more hydrogen bonds is indicative of a stable interaction. researchgate.netnih.gov

The binding energy, which quantifies the strength of the interaction between a ligand and a protein, can also be calculated from MD simulations. For example, the binding energies for some 6-bromo quinazoline derivatives have been calculated to be in the range of -5.3 to -6.7 kcal/mol, indicating favorable binding. researchgate.net

In Silico Prediction of Physicochemical Parameters Relevant to Chemical Development

In silico tools are invaluable in the early stages of drug development for predicting the physicochemical properties of a compound, which helps in assessing its drug-likeness and potential for further development. researchgate.netasianpubs.org These computational predictions guide the synthesis and optimization of lead compounds. For this compound and its analogues, several key parameters are typically evaluated.

Computational tools like SwissADME are employed to predict a range of properties. researchgate.netasianpubs.org These predictions can include drug-likeness scores, which assess whether a molecule contains functional groups or has physical properties that are consistent with known drugs. Other important predicted parameters include bioactivity scores, which suggest potential biological targets, and toxicity profiles, which highlight potential safety concerns. researchgate.net

For a closely related compound, 6-Bromo-2-chloroquinazoline , several physicochemical parameters have been computationally predicted and are presented in the table below. These values offer an approximation of the properties that could be expected for this compound, given their structural similarity.

| Property | Predicted Value for 6-Bromo-2-chloroquinazoline |

| Molecular Weight | 243.49 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 25.78 Ų chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 3.0457 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 0 chemscene.com |

This data is for the related compound 6-Bromo-2-chloroquinazoline and serves as an estimate for this compound.

These predicted parameters are critical for chemical development. For example, the LogP value suggests the lipophilicity of the compound, which influences its absorption and distribution in the body. The TPSA is an indicator of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors affects the molecule's binding characteristics.

Synthetic Utility and Applications in Advanced Organic Synthesis

6-Bromo-2-(chloromethyl)quinazoline as a Key Synthon for Constructing Complex Heterocyclic Systems

The inherent reactivity of the chloromethyl group in this compound makes it an excellent electrophilic partner for a wide range of nucleophiles, facilitating the facile construction of more elaborate heterocyclic systems. This reactivity is central to its utility as a key synthon.

Researchers have successfully employed this compound as a starting material for the synthesis of various fused and substituted heterocyclic structures. For example, the reaction of 6-bromo-3-aryl-2-chloromethyl-4-(3H)-quinazolinones with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-hydrazino methylene-3-aryl-6-bromo-4-(3H)-quinazolinones researchgate.net. This transformation highlights the utility of the chloromethyl group as a handle for introducing new functionalities and building out the heterocyclic framework.

In another illustrative example, more complex ligands have been synthesized by reacting 6-bromo-2-chloromethyl-3-(8-hydroxy quinolin-5-yl)-3(H)-quinazolin-4-one with nucleophiles like 1-cyclohexyl piperazine (B1678402) Current time information in Bangalore, IN.. This reaction underscores the modularity that the chloromethyl group imparts, allowing for the straightforward coupling of the quinazoline (B50416) core with other heterocyclic moieties. The resulting complex structures are then often evaluated for their potential biological activities. The bromine atom on the quinazoline ring can also be utilized in further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity.

Applications in the Modular Synthesis and Diversification of Functionalized Quinazoline Scaffolds

The concept of modular synthesis, where complex molecules are assembled from simpler, interchangeable building blocks, is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for such an approach, enabling the systematic diversification of the quinazoline core to explore structure-activity relationships.

The presence of two distinct reactive sites—the chloromethyl group and the bromo substituent—allows for a high degree of molecular diversity to be generated from a single starting material. For instance, a series of novel 6-bromo quinazoline derivatives have been designed and synthesized with the aim of developing new cytotoxic agents. nih.gov In these studies, the core structure is systematically modified at various positions to enhance biological efficacy. The bromine atom at the 6-position is often incorporated to improve the anticancer effects of the resulting compounds. nih.gov

The diversification of the quinazoline scaffold through molecular hybridization is a powerful strategy for developing new therapeutic agents. nih.gov This involves combining the quinazoline pharmacophore with other biologically active motifs to create hybrid molecules with potentially improved potency and selectivity. The reactivity of this compound provides a direct route to such hybrid structures. For example, the synthesis of a new series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position, achieved through reactions involving the chloromethyl precursor, has been reported as a strategy to generate potential anticancer agents. nih.gov

The following table provides examples of how the this compound scaffold can be functionalized to create diverse derivatives:

| Starting Material | Reagent/Reaction Condition | Resulting Compound Class | Reference |

| 6-bromo-3-aryl-2-chloromethyl-4-(3H)-quinazolinones | Hydrazine hydrate | 2-Hydrazino methylene-3-aryl-6-bromo-4-(3H)-quinazolinones | researchgate.net |

| 6-bromo-2-chloromethyl-3-(8-hydroxy quinolin-5-yl)-3(H)-quinazolin-4-one | 1-Cyclohexyl piperazine | Substituted piperazinyl-methyl-quinazolinones | Current time information in Bangalore, IN. |

| 6-bromoquinazoline-2,4(1H,3H)-dione | Chlorosulfonic acid | 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione |

Development of Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

While this compound and its derivatives have been extensively explored for their therapeutic potential, their application as chemical probes and tools for detailed mechanistic studies in chemical biology is an emerging area. The development of such tools is crucial for identifying biological targets and elucidating the molecular mechanisms of action of bioactive compounds.

The synthesis of various 6-bromoquinazoline (B49647) derivatives and their subsequent evaluation in biological assays, often coupled with computational methods like molecular docking, provides valuable insights into their potential mechanisms. For example, studies on 6-bromoquinazoline derivatives as potential anticancer agents have involved molecular docking simulations to investigate their binding modes and interactions with specific protein targets, such as the epidermal growth factor receptor (EGFR). nih.gov These computational approaches help to formulate hypotheses about the molecular basis of the observed biological activity.

However, the direct use of these compounds as experimental chemical probes, for example, by incorporating reporter tags such as fluorescent dyes or affinity labels for target identification and validation, is not yet extensively documented in the available literature. The reactive nature of the chloromethyl group could, in principle, be exploited for the covalent modification of biological targets, a strategy often employed in the design of activity-based probes. Further research in this direction could lead to the development of potent and selective chemical probes based on the 6-bromoquinazoline scaffold, which would be invaluable for dissecting complex biological pathways.

The following table summarizes the types of mechanistic studies that have been conducted on 6-bromoquinazoline derivatives:

| Derivative Class | Study Type | Biological Target/Pathway Investigated | Reference |

| 6-bromoquinazoline derivatives | Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | |

| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | Cytotoxicity and Molecular Docking | EGFR and EGFR-mutated | nih.gov |

Q & A

What are the standard synthetic routes for 6-Bromo-2-(chloromethyl)quinazoline, and how can reaction conditions be optimized?

Basic

A common synthetic approach involves refluxing precursor compounds (e.g., 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol to isolate the product. TLC using cyclohexane:ethyl acetate (2:1) is critical for confirming purity . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents to maximize yield.

Advanced

For advanced substitution reactions at the chloromethyl group, nucleophilic displacement reactions under controlled conditions (e.g., using NaH in DMF at 0–5°C) can introduce diverse functional groups. Kinetic studies via HPLC or in-situ NMR are recommended to monitor competing pathways (e.g., hydrolysis vs. alkylation) .

How is the purity and structural homogeneity of this compound validated?

Basic

Purity is confirmed via TLC (silica gel G-plates, cyclohexane:ethyl acetate mobile phase) with UV visualization. Homogeneity is further verified by sharp melting points (e.g., 255–260°C for analogs) .

Advanced

Advanced characterization employs / NMR to resolve substituent effects (e.g., δ 2.51 ppm for -CH groups in analogs) and FT-IR for functional groups (e.g., C=O at 1705 cm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (as in ) resolves structural ambiguities .

What safety protocols are essential for handling this compound?

Basic

Store at 2–8°C in inert atmospheres to prevent degradation. Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .

Advanced

For large-scale synthesis, implement fume hoods with HEPA filters and emergency wash stations. Monitor airborne particulates via gas chromatography to comply with occupational exposure limits (OELs) .

How can computational methods predict the reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations identify electrophilic sites (e.g., chloromethyl carbon) for nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinases, guiding derivative design . Validate predictions with experimental kinetic data and spectroscopic results.

What strategies resolve contradictions in biological activity data for quinazoline derivatives?

Advanced

Contradictory anthelmintic or antibacterial results may arise from assay variability (e.g., pH, solvent). Standardize protocols using controls like albendazole for helminths or ciprofloxacin for bacteria. Cross-validate via dose-response curves and SAR analysis of substituents (e.g., bromo vs. chloro groups) .

How to design derivatives for enhanced bioactivity while minimizing toxicity?

Advanced

Use fragment-based drug design (FBDD) to modify the chloromethyl group with pharmacophores like hydrazides or pyrimidines. Assess cytotoxicity via MTT assays on HEK-293 cells and compare selectivity indices (IC ratios) between cancerous and normal cell lines .

What are the challenges in scaling up synthesis while maintaining yield?

Advanced

Scale-up introduces side reactions (e.g., dimerization at the chloromethyl group). Mitigate via flow chemistry systems with precise temperature control and inline IR monitoring. Optimize solvent recycling (e.g., ethanol recovery during recrystallization) for sustainability .

How does halogen bonding influence the crystallographic packing of this compound?

Advanced

X-ray diffraction (as in ) reveals Br···Cl interactions stabilizing crystal lattices. Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-crystal design for improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.